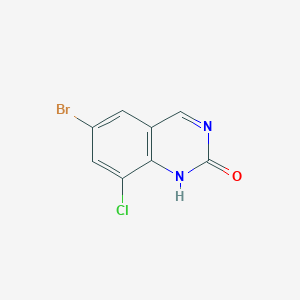

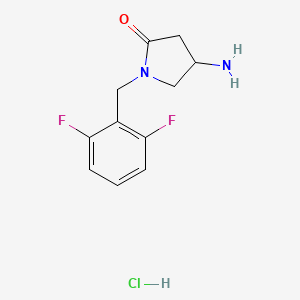

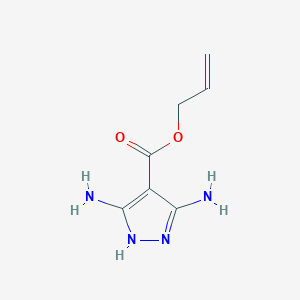

![molecular formula C11H11BrN2S B1377761 2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide CAS No. 466683-22-7](/img/structure/B1377761.png)

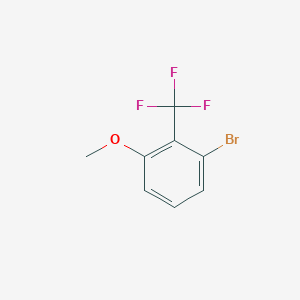

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Vue d'ensemble

Description

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide is a chemical compound with the molecular formula C11H11BrN2S and a molecular weight of 283.19 . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, N-substituted (prop-2-yn-1-yl)amines were reacted with benzyl 2-azidoacetates to synthesize 1,2,3-triazole hybrids .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques. These techniques include Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .Chemical Reactions Analysis

The terminal alkynes in similar compounds have been found to undergo oxidative alkyne–alkyne coupling under certain conditions . This reaction results in polymers with bimodal molecular weight distributions .Applications De Recherche Scientifique

Synthesis of Functionalized Benzimidazothiazoles

The compound is utilized in palladium-catalyzed carbonylative multicomponent synthesis processes to create functionalized benzimidazothiazoles. This process involves reacting 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles and their corresponding hydrobromide salts under specific conditions, leading to the formation of benzimidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).

Facile One-Pot Synthesis of Thiazoles

The compound is also involved in the facile one-pot synthesis of various thiazoles, demonstrating its versatility in synthesizing a broad range of heterocyclic compounds which are valuable in numerous scientific research fields, including materials science and pharmaceuticals (Sayed et al., 2000).

Creation of Novel Heterocycles

It serves as a precursor in the synthesis of new heterocycles with dicoordinated phosphorus, showcasing its importance in creating compounds with potential applications in various areas, such as catalysis and organic synthesis methodologies (Bansal et al., 1992).

Development of Photosensitizers

The compound contributes to the development of new zinc phthalocyanine derivatives that display high singlet oxygen quantum yields. These derivatives are significant in the study of photodynamic therapy applications for the treatment of cancer, highlighting the compound's potential in medical research (Pişkin et al., 2020).

Antimicrobial Activity Screening

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide derivatives have been synthesized and screened for their antimicrobial activity, illustrating the compound's utility in the discovery and development of new antibacterial agents. This application is crucial in addressing the ongoing challenge of antibiotic resistance (Deohate et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

6-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S.BrH/c1-3-6-13-9-5-4-8(2)7-10(9)14-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWNACJDAIRISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=C(S2)N)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

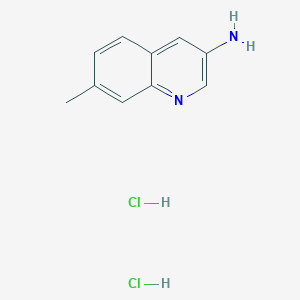

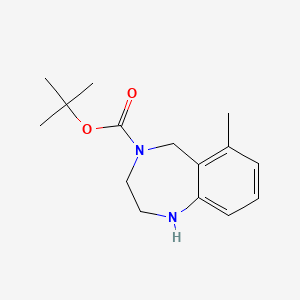

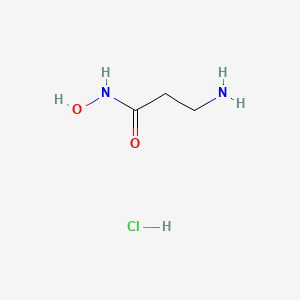

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)